{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine
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Overview
Description
{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine is a compound that features a pyrazole ring substituted with a trifluoromethyl group and a phenylethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One practical method involves starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, which undergoes a one-step procedure to form a regioisomeric mixture of pyrazoles . The separation of this mixture is achieved based on boiling point pressure diagram analysis .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of flow reactors. For example, lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole in a flow reactor followed by trapping with electrophiles can yield various functionalized pyrazoles .
Chemical Reactions Analysis
Types of Reactions
{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The phenylethylamine moiety may also contribute to the compound’s overall biological activity by interacting with neurotransmitter systems or other cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-3-(trifluoromethyl)-1H-pyrazole
- 1-methyl-5-(trifluoromethyl)-1H-pyrazole
- 2-phenylethylamine
Uniqueness
{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine is unique due to the combination of its trifluoromethyl-substituted pyrazole ring and phenylethylamine moiety. This combination imparts distinct chemical and biological properties that are not observed in the individual components .
Properties
Molecular Formula |
C14H16F3N3 |
---|---|
Molecular Weight |
283.29 g/mol |
IUPAC Name |
N-[[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]-2-phenylethanamine |
InChI |
InChI=1S/C14H16F3N3/c1-20-13(14(15,16)17)12(10-19-20)9-18-8-7-11-5-3-2-4-6-11/h2-6,10,18H,7-9H2,1H3 |
InChI Key |
OSVSVLGABAXKDX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)CNCCC2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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